Benzyl 4,6-O-Benzylidene-b-D-galactopyranoside
Description
Benzyl 4,6-O-Benzylidene-b-D-galactopyranoside is a carbohydrate derivative commonly used in synthetic organic chemistry. It is known for its role as a chiral building block and an intermediate in the preparation of various sugars . The compound has a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol .
Properties
IUPAC Name |
(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-MQFIESTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676259 | |
| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-65-2 | |
| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,6-O-Benzylidene-b-D-galactopyranoside typically involves the protection of the hydroxyl groups on the galactopyranoside ring. One common method is the formation of benzylidene acetals, which involves the reaction of the galactopyranoside with benzaldehyde in the presence of an acid catalyst . The reaction conditions often include the use of solvents like dichloromethane and the application of heat to facilitate the formation of the acetal .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,6-O-Benzylidene-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the benzylidene acetal group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene acetal group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Benzyl 4,6-O-Benzylidene-b-D-galactopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 4,6-O-Benzylidene-b-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism . The benzylidene acetal group can undergo hydrolysis under acidic conditions, releasing the active galactopyranoside moiety, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4,6-O-Benzylidene-2,3-Di-O-Benzyl-Beta-D-Galactopyranoside: This compound has additional benzyl groups at the 2 and 3 positions, making it more hydrophobic and potentially altering its reactivity.
4,6-O-Benzylidene-methyl-α-D-glucopyranoside: This compound has a methyl group instead of a benzyl group, which can affect its solubility and interaction with enzymes.
Uniqueness
Benzyl 4,6-O-Benzylidene-b-D-galactopyranoside is unique due to its specific benzylidene protection at the 4 and 6 positions, which provides stability and selectivity in synthetic reactions. Its structure allows for selective modification and functionalization, making it a valuable intermediate in carbohydrate chemistry .
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